molecular formula C19H19BrN2O4 B11330818 7-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11330818
M. Wt: 419.3 g/mol
InChI Key: VZVNMSOXKIIVMW-UHFFFAOYSA-N
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Description

7-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound.

    Attachment of the Dimethylamino Group: This step involves the alkylation of the chromene core with a dimethylaminoethyl halide in the presence of a base.

    Incorporation of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce chromanol derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its chromene core.

Mechanism of Action

The mechanism of action of 7-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The furan ring may also participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-4-oxo-4H-chromene-2-carboxamide: Lacks the dimethylamino and furan groups, making it less versatile in biological interactions.

    N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    7-bromo-N-[2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide: Lacks the furan ring, potentially altering its biological activity.

Uniqueness

The presence of the bromine atom, dimethylamino group, and furan ring in 7-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide makes it a unique compound with a diverse range of potential applications. Its ability to undergo various chemical reactions and interact with multiple biological targets highlights its versatility and significance in scientific research.

Properties

Molecular Formula

C19H19BrN2O4

Molecular Weight

419.3 g/mol

IUPAC Name

7-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H19BrN2O4/c1-11-4-7-16(25-11)14(22(2)3)10-21-19(24)18-9-15(23)13-6-5-12(20)8-17(13)26-18/h4-9,14H,10H2,1-3H3,(H,21,24)

InChI Key

VZVNMSOXKIIVMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)N(C)C

Origin of Product

United States

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